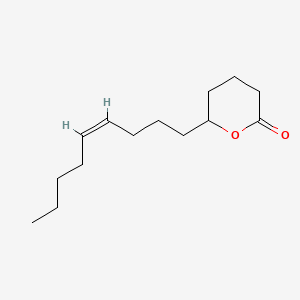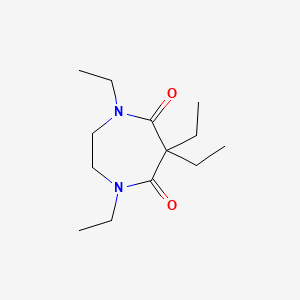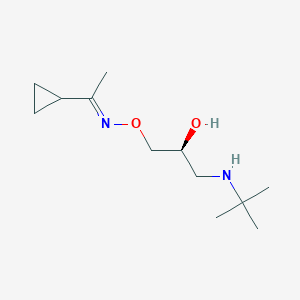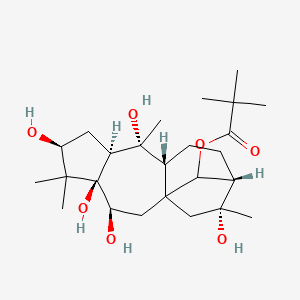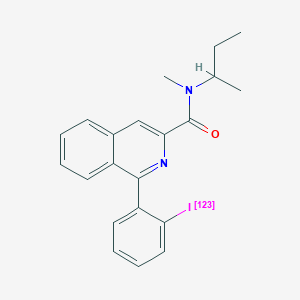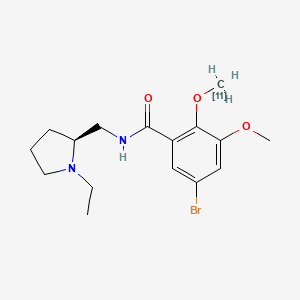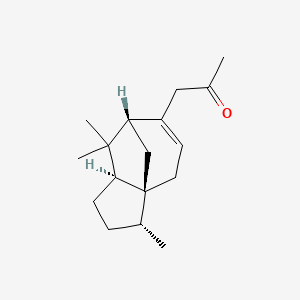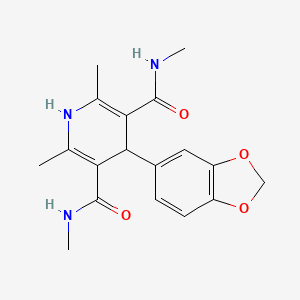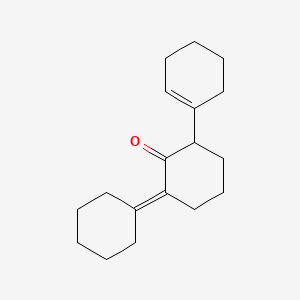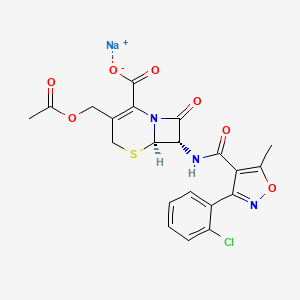
Sodium (6R-trans)-3-(acetoxymethyl)-7-(((3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbonyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 245-475-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 245-475-7 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers. general synthetic methods may include multi-step organic synthesis involving reagents such as acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of EINECS 245-475-7 is carried out in large-scale chemical plants. The process involves the use of high-purity raw materials and advanced chemical engineering techniques to ensure consistent quality and yield. The production methods are designed to be efficient and environmentally friendly, adhering to regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 245-475-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
EINECS 245-475-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of EINECS 245-475-7 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.
Vergleich Mit ähnlichen Verbindungen
EINECS 245-475-8: Another compound listed in the EINECS inventory with similar chemical properties.
EINECS 245-475-9: Shares structural similarities and may undergo similar chemical reactions.
Uniqueness: EINECS 245-475-7 is unique due to its specific chemical structure and reactivity profile. It may exhibit distinct biological activities or industrial applications compared to its analogs.
Eigenschaften
CAS-Nummer |
23179-69-3 |
|---|---|
Molekularformel |
C21H17ClN3NaO7S |
Molekulargewicht |
513.9 g/mol |
IUPAC-Name |
sodium;(6R,7S)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H18ClN3O7S.Na/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25;/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30);/q;+1/p-1/t16-,20+;/m0./s1 |
InChI-Schlüssel |
IYZQROLGTPZBMS-VASSOYJASA-M |
Isomerische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@@H]3[C@@H]4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


